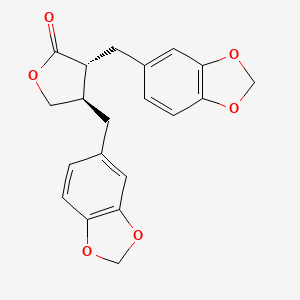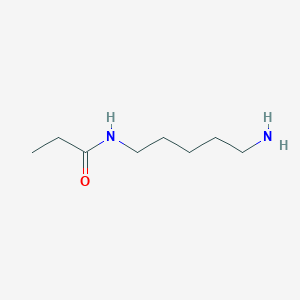
Hinokinin
Descripción general
Descripción
Hinokinin es un lignano dibencilbutirolactona, derivado de diversas especies de plantas como Chamaecyparis, Zanthoxylum, Phyllanthus, Aristolochia, Piper, Virola, Linum y Bursera . Fue aislado por primera vez por Yoshiki e Ishiguro en 1933 de la madera de hinoki . This compound es conocido por sus posibles propiedades neuroprotectoras, antiinflamatorias, antitumorales, antivirales y antifúngicas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Hinokinin ejerce sus efectos a través de diversos objetivos moleculares y vías:
Antiinflamatorio: this compound inhibe la generación de moléculas de superóxido por los neutrófilos y disminuye la secreción de elastasa.
Antitumoral: this compound induce la apoptosis en las células cancerosas, promoviendo acciones antitumorales.
Neuroprotector: this compound modula las actividades de los transportadores de monoaminas y GABA humanos, proporcionando efectos neuroprotectores.
Análisis Bioquímico
Biochemical Properties
Hinokinin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the generation of superoxide molecules by neutrophils and decrease elastase secretion from neutrophils . This inhibition is mediated by the nuclear factor kappa B signaling mechanism . Additionally, this compound reduces lipopolysaccharide-induced nitric oxide production from macrophages . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis and promote antitumor actions in various cancer cell lines . This compound also influences cell signaling pathways, such as the nuclear factor kappa B signaling mechanism, which plays a role in its anti-inflammatory properties . Furthermore, this compound has demonstrated neuroprotective effects by modulating human monoamine and gamma-aminobutyric acid transporter activities . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the generation of superoxide molecules by neutrophils and decreases elastase secretion from neutrophils through the nuclear factor kappa B signaling mechanism . Additionally, this compound reduces lipopolysaccharide-induced nitric oxide production from macrophages . These molecular interactions contribute to the compound’s anti-inflammatory and antitumor properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability in various experimental conditions, maintaining its biological activity over extended periods Studies have demonstrated that this compound can induce apoptosis and promote antitumor actions in cancer cell lines over time . These findings suggest that this compound’s effects may persist and potentially enhance with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antitumor and anti-inflammatory activities . At higher doses, this compound has demonstrated increased cytotoxicity and apoptosis induction in cancer cell lines . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is synthesized from pinoresinol and undergoes further modifications to form its active structure . This compound’s metabolic pathways include interactions with enzymes such as pinoresinol-lariciresinol reductase and secoisolariciresinol dehydrogenase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s biological activity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . This compound’s distribution within cells and tissues is crucial for its biological activity, as it determines the compound’s availability and effectiveness in target areas.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within cells influences its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis total de hinokinin implica una reacción en cascada de tres pasos. Esto incluye una adición de Michael altamente estereoespecífica, una hidroxilación oxidativa de aniones y una ciclación de aniones de oxígeno para construir el intermedio clave de butirolactonimidato . La síntesis se puede resumir de la siguiente manera:
Adición de Michael: Este paso implica la adición de un nucleófilo a un compuesto carbonílico α,β-insaturado.
Hidroxilación Oxidativa de Aniones: Este paso introduce un grupo hidroxilo en el intermedio.
Ciclación de Aniones de Oxígeno: Este paso forma la estructura cíclica de la butirolactona.
Métodos de Producción Industrial: this compound también se puede sintetizar a partir de pinoresinol, un lignano que se encuentra en diversas plantas . Los métodos de producción industrial aún están en investigación, pero se ha explorado el proceso sol-gel para crear sílice mesoporosa funcionalizada que incorpora this compound para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones: Hinokinin sufre diversas reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones ácidas o básicas.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden mejorar o alterar sus actividades biológicas .
Comparación Con Compuestos Similares
Hinokinin es único entre los lignanos debido a sus diversas actividades biológicas. Compuestos similares incluyen:
Podofilotoxina: Otro lignano con fuerte actividad citotóxica contra líneas celulares cancerosas.
Deoxipodofilotoxina: Conocido por sus propiedades antivirales y antitumorales.
This compound destaca por su amplio espectro de actividades biológicas y sus potenciales aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGQGZPYDSYEL-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949391 | |
| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26543-89-5 | |
| Record name | Hinokinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26543-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hinokinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)







